molecular formula C19H31N3O4 B5541067 (3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol

(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol

Cat. No.: B5541067
M. Wt: 365.5 g/mol
InChI Key: NEQGJJRCCQLJLD-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activities

Novel derivatives of 1,2,4-triazole and benzoxazole, synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones, have demonstrated antimicrobial activities. These synthesized compounds, including those involving morpholine or methyl piperazine as amine components, showed good to moderate activities against test microorganisms (Bektaş et al., 2010).

Histamine H3 Antagonism

Research into 4-phenoxypiperidines has identified potent, non-imidazole histamine H3 antagonists. These compounds, featuring a 4-phenoxypiperidine core, behave as conformationally restricted versions of the common 3-amino-1-propanol moiety found in many non-imidazole histamine H3 ligands. Selected compounds from this research demonstrated in vivo efficacy in a rat EEG model of wakefulness at low dosages, indicating potential applications in sleep disorders or cognitive enhancement (Dvorak et al., 2005).

Chemical Synthesis and Reaction Mechanisms

The photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils in the presence of morpholino groups leads to the formation of oxetanes. These reactions, which yield moderate to good yields of the desired products, showcase the compound's utility in facilitating complex chemical transformations and synthesizing novel oxetane derivatives (van Wolven et al., 2006).

Properties

IUPAC Name

(3R,4R)-4-amino-1-[[3-methoxy-2-(2-morpholin-4-ylethoxy)phenyl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4/c1-24-18-4-2-3-15(13-22-6-5-16(20)17(23)14-22)19(18)26-12-9-21-7-10-25-11-8-21/h2-4,16-17,23H,5-14,20H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQGJJRCCQLJLD-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCN2CCOCC2)CN3CCC(C(C3)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCCN2CCOCC2)CN3CC[C@H]([C@@H](C3)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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